1-(2-Pyrimidinyl)-1h-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-5-10-9(4-1)14-8-15(10)11-12-6-3-7-13-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOBJIMEEMWZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Pyrimidinyl 1h Benzimidazole and Its Derivatives
Classical and Modern Cyclization Approaches to the Benzimidazole (B57391) Core
The formation of the benzimidazole nucleus is a cornerstone of synthesizing the target compound. Historically, this has been achieved through the condensation of ortho-phenylenediamines with various one-carbon (C1) synthons. More contemporary methods also include reductive cyclization strategies, which offer alternative pathways with distinct advantages.
The reaction of an o-phenylenediamine (B120857) with a suitable C1 synthon is a widely employed and versatile method for constructing the benzimidazole ring. researchgate.netnih.gov This approach involves the condensation of the diamine with a reagent that provides the carbon atom at the 2-position of the benzimidazole.
A variety of C1 synthons can be utilized, including:
Aldehydes: The condensation of o-phenylenediamines with aldehydes is a common route. researchgate.netrasayanjournal.co.in This reaction often proceeds in the presence of an oxidizing agent to facilitate the final cyclization and aromatization to the benzimidazole. nih.gov Various catalysts, including those based on gold nanoparticles, have been shown to promote this reaction selectively. nih.gov Microwave irradiation has also been employed to accelerate the reaction and improve yields. researchgate.netfigshare.com
Carboxylic Acids and Their Derivatives: Carboxylic acids, esters, and acid chlorides can also serve as C1 synthons. nih.govsemanticscholar.org These reactions typically require acidic conditions and often high temperatures to drive the condensation and cyclization. semanticscholar.org For instance, the Phillips-Ladenburg reaction is a classic method that utilizes carboxylic acids for this purpose. semanticscholar.org
N,N-Dimethylformamide (DMF): DMF can act as both a solvent and a C1 source in the synthesis of benzimidazoles. figshare.comresearchgate.net This method is often promoted by an organic acid and can be significantly accelerated by microwave irradiation. figshare.com
Orthoesters: The reaction of o-phenylenediamines with orthoesters in the presence of Lewis acids provides an efficient route to 2-substituted benzimidazoles. researchgate.net
The choice of C1 synthon and reaction conditions can be tailored to introduce a wide range of substituents at the 2-position of the benzimidazole core. The following table summarizes various catalytic systems used in these condensation reactions.
| Catalyst/Promoter | C1 Synthon | Reaction Conditions | Yield | Reference |
| Yb(OTf)₃ | Aldehydes | Solvent-free, room temperature | Good | thieme-connect.de |
| Au/TiO₂ | Aldehydes | Methanol, 25 °C | High | nih.gov |
| Butanoic Acid | DMF | Microwave irradiation | Good to excellent | figshare.com |
| L-Proline | Aldehydes | Aqueous media, reflux | Good to excellent | ijrar.org |
| Zinc | N-Substituted Formamides | Poly(methylhydrosiloxane) | Moderate to excellent | researchgate.net |
| H₂O₂/HCl | Aryl Aldehydes | Acetonitrile, room temperature | Excellent | organic-chemistry.org |
| Lanthanum Chloride | Aldehydes | One-pot | High | arabjchem.org |
| Cobalt Ferrite Nanoparticles | Aldehydes | Solvent-free | Good | arabjchem.org |
| γ-Fe₂O₃@CuFAp | Aldehydes/Ketones | - | - | researchgate.net |
| Alumina/Zirconia | Aldehydes/Ketones | - | - | researchgate.net |
An alternative and powerful approach to the benzimidazole core involves the reductive cyclization of o-nitroanilines. pcbiochemres.com This one-pot method combines the reduction of a nitro group to an amine with the subsequent cyclization to form the imidazole (B134444) ring. pcbiochemres.com This strategy is particularly advantageous as it avoids the direct handling of o-phenylenediamines, which can be unstable.
Key features of this methodology include:
In Situ Amine Formation: The reduction of the nitro group generates the necessary o-phenylenediamine intermediate in the reaction mixture.
Tandem Reaction: The process often proceeds as a tandem or cascade reaction, where the initial reduction is immediately followed by condensation and cyclization. rsc.org
Variety of Reducing Agents: Different reducing systems can be employed, such as zinc dust in the presence of sodium bisulfite in water, which offers a cost-effective and environmentally friendly option. pcbiochemres.compcbiochemres.com Electrochemical methods have also been developed, providing a green alternative that avoids the use of strong chemical reductants. rsc.org
Broad Substrate Scope: These methods are often compatible with a wide range of substituted o-nitroanilines and aldehydes, allowing for the synthesis of diverse benzimidazole derivatives.
A notable example is the use of a Zn/NaHSO₃ system in water at 100°C, which facilitates the reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes to afford 2-substituted benzimidazoles in good to excellent yields. pcbiochemres.compcbiochemres.com Another innovative approach utilizes an iodine-catalyzed reductive redox cyclization of 2-aminosubstituted nitroarenes to produce 1,2-disubstituted benzimidazoles. nih.gov
Formation of the Pyrimidinyl Moiety in 1-(2-Pyrimidinyl)-1H-benzimidazole Systems
The de novo synthesis of the pyrimidine (B1678525) ring often involves the cyclization of smaller, acyclic precursors. nih.gov A common strategy is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar N-C-N synthon. nih.gov For the synthesis of pyrimido[1,2-a]benzimidazoles, a fused system where the pyrimidine ring is built onto the benzimidazole, 2-aminobenzimidazole (B67599) is a key starting material. nih.govurfu.ru
Methods for constructing the pyrimidine ring in this context include:
Reaction with β-Keto Esters: The cyclocondensation of 2-aminobenzimidazole with β-keto esters, such as ethyl acetoacetate, can lead to the formation of pyrimido[1,2-a]benzimidazol-4-ones. nih.gov This reaction can be carried out under thermal conditions or accelerated by microwave irradiation. nih.gov
Reaction with α,β-Unsaturated Carbonyl Compounds: α,β-Unsaturated aldehydes and ketones can react with 2-aminobenzimidazole to form the pyrimidine ring. nih.govurfu.ru For example, β-bromo-α,β-unsaturated aldehydes react with 2-aminobenzimidazole under microwave irradiation to yield pyrimido[1,2-a]benzimidazoles. nih.gov
Multicomponent Reactions: Three-component reactions involving 2-aminobenzimidazole, an aldehyde, and an alkyne have been developed for the regioselective synthesis of pyrimido[1,2-a]benzimidazoles, often catalyzed by transition metals like copper and silver. urfu.runih.gov
A deconstruction-reconstruction strategy has also been explored for pyrimidine diversification, which involves ring-opening of a pyrimidine followed by recyclization with a different nucleophile to form a new pyrimidine derivative. nih.gov
Instead of building the pyrimidine ring from scratch, a pre-synthesized pyrimidine can be coupled to the benzimidazole nitrogen. This is a common strategy for preparing 1-(2-pyrimidinyl)-1H-benzimidazoles.
Key coupling reactions include:
Nucleophilic Aromatic Substitution (SNA_r): A common method involves the reaction of a benzimidazole anion with an activated halopyrimidine, typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine. The benzimidazole, acting as a nucleophile, displaces the halide on the electron-deficient pyrimidine ring.
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming the C-N bond between the pyrimidine and benzimidazole rings. nih.gov These methods offer high efficiency and functional group tolerance. For instance, a Sonogashira coupling followed by an addition-cyclocondensation sequence can be used to synthesize pyrimidines. rsc.org
The synthesis of pyrimidine-benzimidazole hybrids has also been achieved through diazo coupling followed by cyclization. jmpas.com
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling milder reaction conditions, higher yields, and improved selectivity. nih.govrsc.org Both homogeneous and heterogeneous catalysts are employed in various steps of the synthesis.
Examples of catalytic systems include:
Lewis and Brønsted Acids: Lewis acids like ZrCl₄, SnCl₄·5H₂O, and Yb(OTf)₃ are used to catalyze the condensation of o-phenylenediamines with C1 synthons. researchgate.netthieme-connect.de Brønsted acids such as p-toluenesulfonic acid (PTSA) can also be effective. urfu.ru
Transition Metal Catalysts:
Palladium and Copper: These are extensively used in cross-coupling reactions to link the pyrimidine and benzimidazole moieties. nih.gov Copper catalysts (e.g., CuI) are also used in multicomponent reactions for the synthesis of pyrimido[1,2-a]benzimidazoles. urfu.ru
Gold: Supported gold nanoparticles have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. nih.gov
Zinc: Zinc-based catalysts are used in the cyclization of o-phenylenediamines with N-substituted formamides. researchgate.net
Iron: Iron-catalyzed reductive amination reactions have been developed for the synthesis of N-aryl amines from nitroarenes. nih.gov
Nanocatalysts: The use of nanocatalysts, such as ZnO@SO₃H@Tropine, offers advantages like high efficiency, reusability, and environmentally friendly reaction conditions. nih.govrsc.org These have been successfully applied in the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.govrsc.org
Organocatalysts: L-proline has been used as a versatile organocatalyst for the synthesis of benzimidazole derivatives in aqueous media. ijrar.org
The development of novel and efficient catalytic systems continues to be an active area of research, with a focus on green and sustainable synthetic methods. nih.govrsc.org Ultrasound-assisted, metal-free, and solvent-free approaches are gaining prominence for the synthesis of related fused heterocyclic systems. nih.govacs.org
Transition Metal-Catalyzed Processes (e.g., Copper, Manganese, Nickel)
Transition metal catalysis has become an indispensable tool in the formation of C-N bonds, a critical step in the synthesis of N-heterocycles. Copper, nickel, and manganese complexes have shown considerable utility in this area.
Copper-catalyzed reactions are prominent in the synthesis of benzimidazole derivatives. One-pot, three-component reactions involving 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper chloride (CuCl) with a TMEDA ligand, have been developed to produce a variety of benzimidazoles in good yields. organic-chemistry.orgorganic-chemistry.org This method is valued for its tolerance of various functional groups. organic-chemistry.org Another copper-catalyzed approach involves a domino C-N cross-coupling reaction for generating 2-arylaminobenzimidazoles, which addresses issues like the use of expensive catalysts and the low reactivity of bromo precursors. mdpi.com Simple copper salts are effective in one-pot syntheses of 1,2-disubstituted benzimidazoles. rsc.org
Nickel-catalyzed methodologies have proven effective for the synthesis of precursors to this compound. A notable example is the Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with benzimidazole, which utilizes a Ni(dppp)Cl2 catalyst to yield novel C2-substituted pyrimidine derivatives in good yields. nwnu.edu.cn This reaction is tolerant of various substituents on the pyrimidine ring. nwnu.edu.cn The reaction temperature is a critical parameter, with optimal yields achieved at 110°C. nwnu.edu.cn
Manganese-catalyzed reactions have also been explored. For instance, a manganese(I) complex derived from a phosphine-free tridentate NNS ligand has been used for the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols to selectively synthesize 2-substituted and 1,2-disubstituted benzimidazoles. organic-chemistry.org Additionally, manganese has been employed in the C2–H enaminylation of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines, demonstrating its potential in functionalizing related heterocyclic systems. acs.org
Table 1: Transition Metal-Catalyzed Synthesis of Benzimidazole Derivatives
| Catalyst/Reagent | Reactants | Product Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ni(dppp)Cl2/K3PO4 | Pyrimidin-2-yl tosylate, Benzimidazole | C2-Substituted pyrimidine | Toluene | 110 | 79 | nwnu.edu.cn |
| CuCl/TMEDA | 2-Haloaniline, Aldehyde, NaN3 | Benzimidazole | DMSO | 120 | Up to 98 | organic-chemistry.orgorganic-chemistry.org |
| Copper Catalyst | 2-Arylaminobenzimidazole precursor | 2-Arylaminobenzimidazole | Not specified | Not specified | Good to high | mdpi.com |
| Manganese(I) Complex | Aromatic diamine, Primary alcohol | 1,2-Disubstituted benzimidazole | Not specified | Not specified | Not specified | organic-chemistry.org |
Organocatalysis and Acid-Mediated Reactions
The use of small organic molecules as catalysts (organocatalysis) and traditional acid catalysis represents a metal-free alternative for the synthesis of these heterocyclic systems.
Organocatalysis offers a greener and often more cost-effective approach. Guanidine hydrochloride has been successfully employed as an organocatalyst in the microwave-mediated, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazoles from aryl aldehydes and aryl methyl ketones, affording high yields. rsc.org L-proline is another effective organocatalyst, particularly for the synthesis of benzimidazole derivatives in aqueous media. ijrar.org Chiral organocatalysts have been utilized in the asymmetric synthesis of benzimidazole derivatives, highlighting the potential for stereoselective transformations. conicet.gov.ar
Acid-mediated reactions are widely used for the cyclocondensation steps in the formation of pyrimido[1,2-a]benzimidazoles. Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can catalyze the reaction between 2-aminobenzimidazoles and 3-ethoxycyclobutanones. nih.gov Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are also commonly used. nih.gov The synthesis of pyrimido[1,2-a]benzimidazoles has been achieved using various acid catalysts, including polyvinylpyrrolidonium hydrogen sulfate (B86663) and acetic acid, often resulting in high yields. nih.gov
Table 2: Organocatalysis and Acid-Mediated Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives
| Catalyst/Reagent | Reactants | Product Type | Solvent | Conditions | Yield (%) | Reference |
| Guanidine hydrochloride | Aryl aldehyde, Aryl methyl ketone | Pyrimido[1,2-a]benzimidazole | Solvent-free | Microwave | High | rsc.org |
| L-Proline | Aldehydes, o-Phenylenediamines | Benzimidazole derivative | Aqueous media | Reflux | Good to excellent | ijrar.org |
| BF₃·Et₂O | 2-Aminobenzimidazole, 3-Ethoxycyclobutanone | Pyrimido[1,2-a]benzimidazole | Not specified | Not specified | Not specified | nih.gov |
| p-TsOH | 2-Aminobenzimidazole, 16-Dehydropregnenolone acetate | Galeterone derivative with pyrimidobenzimidazole fragment | Dry MeCN | Reflux | Good | nih.gov |
| Na⁺–MMT–[pmim]HSO₄ | Aldehyde, 2-Aminobenzimidazole, Malononitrile (B47326)/β-dicarbonyl | Pyrimido[1,2-a]benzimidazole | Solvent-free | 100°C | High | tandfonline.comresearchgate.net |
Green Chemistry Approaches and Process Intensification
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic protocols, focusing on energy efficiency and the use of environmentally benign solvents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for process intensification in organic synthesis. It often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. The synthesis of pyrimido[1,2-a]benzimidazole derivatives is particularly amenable to microwave assistance.
For instance, the cyclocondensation of 2-aminobenzimidazole with β-keto esters to form pyrimido[1,2-a]benzimidazol-4-one derivatives can be completed in just 3 minutes with high yields (74-94%) under microwave irradiation. nih.gov Similarly, the reaction of 2-aminobenzimidazole with β-aryl-α-cyanoacrylonitrile derivatives is complete within 30-40 seconds, affording good yields of 2,3,4-trisubstituted 1,2-dihydropyrimido[1,2-a]benzimidazoles. zenodo.org One-pot, two-step syntheses of imidazo[1,2-a]benzimidazoles also benefit from microwave activation, generating the imine intermediate under basic conditions, which then undergoes further reaction. nycu.edu.tw
Table 3: Microwave-Assisted Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives
| Reactants | Product Type | Conditions | Time | Yield (%) | Reference |
| 2-Aminobenzimidazole, β-Keto esters | Pyrimido[1,2-a]benzimidazol-4-one | Microwave | 3 min | 74-94 | nih.gov |
| 2-Aminobenzimidazole, β-Aryl-α-cyanoacrylonitrile | 2,3,4-Trisubstituted 1,2-dihydropyrimido[1,2-a]benzimidazole | Microwave, TEA catalyst | 30-40 s | 70 | zenodo.org |
| 2-Aminobenzimidazole, Aldehyde | Imine intermediate for Imidazo[1,2-a]benzimidazole | Microwave, Piperidine catalyst | 10 min | Not specified | nycu.edu.tw |
| 2-Aminobenzimidazoles, Aldehydes, Isocyanides | Imidazo[1,2-a]benzimidazoles | Microwave, 130°C | 10 min | Good | nycu.edu.tw |
Aqueous Media and Solvent-Free Reaction Conditions
Moving away from volatile organic solvents is a cornerstone of green chemistry. The synthesis of this compound and its derivatives has been successfully adapted to aqueous media and solvent-free conditions.
The use of L-proline as an organocatalyst for the synthesis of benzimidazole derivatives is effective in aqueous media at reflux. ijrar.org Furthermore, a number of synthetic procedures for pyrimido[1,2-a]benzimidazoles have been developed to be performed without any solvent. For example, the reaction of 2-aminobenzimidazoles with α,β-unsaturated carbonyl compounds using a reusable catalyst based on heterogeneous layered double hydroxides proceeds efficiently without a solvent, yielding the final products in over 85% yield. nih.gov Similarly, the synthesis of pyrimido[1,2-a]benzimidazoles and their ethyl carboxylate derivatives using a Brønsted acidic ionic liquid supported on nanoporous Na+-montmorillonite is carried out under solvent-free conditions at 100°C, resulting in high yields and short reaction times. tandfonline.comtandfonline.com The use of a ZnO@SO₃H@Tropine nanoporous catalyst also facilitates the solvent-free, one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives at 120°C, with excellent yields. rsc.orgnih.gov
Table 4: Green Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives
| Catalyst/Reagent | Reactants | Solvent | Conditions | Yield (%) | Reference |
| L-Proline | Aldehydes, o-Phenylenediamines | Aqueous media | Reflux, pH 4.2 | Good to excellent | ijrar.org |
| PAA-g-LDH | 2-Aminobenzimidazoles, α,β-Unsaturated carbonyls | Solvent-free | Not specified | >85 | nih.gov |
| Na⁺–MMT–[pmim]HSO₄ | Aldehyde, 2-Aminobenzimidazole, Malononitrile/β-dicarbonyl | Solvent-free | 100°C | High | tandfonline.comtandfonline.com |
| ZnO@SO₃H@Tropine | Aldehyde, 2-Aminobenzimidazole, Malononitrile | Solvent-free | 120°C | 95-99 | rsc.orgnih.gov |
Synthetic Routes to Pyrimido[1,2-a]benzimidazole and Other Fused Analogues
The construction of the fused pyrimido[1,2-a]benzimidazole ring system is often achieved through elegant one-pot multicomponent reactions, which offer high atom economy and procedural simplicity.
One-Pot Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The synthesis of pyrimido[1,2-a]benzimidazoles is a prime example of the successful application of MCRs.
A common MCR approach involves the condensation of an aldehyde, 2-aminobenzimidazole, and a compound containing an active methylene (B1212753) group, such as malononitrile or a β-dicarbonyl compound. tandfonline.comresearchgate.netresearchgate.netrdd.edu.iq These reactions can be catalyzed by a variety of catalysts, including Brønsted acidic ionic liquids, tandfonline.comresearchgate.net and nanoporous catalysts like ZnO@SO₃H@Tropine. rsc.orgnih.gov These MCRs are often performed under solvent-free or green conditions and can be intensified using microwave irradiation, leading to high yields and short reaction times. rsc.orgzenodo.orgrsc.org The versatility of this approach allows for the generation of a diverse library of pyrimido[1,2-a]benzimidazole derivatives by simply varying the aldehyde and the active methylene component. nih.govresearchgate.net
Table 5: One-Pot Multicomponent Synthesis of Pyrimido[1,2-a]benzimidazoles
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Aldehyde, 2-Aminobenzimidazole, Malononitrile | ZnO@SO₃H@Tropine, 120°C, solvent-free | 2-Amino-4-aryl-1,4-dihydrobenzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitrile | 95-99 | rsc.orgnih.gov |
| Aldehyde, 2-Aminobenzimidazole, Ethyl acetoacetate | N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide, solvent-free | Pyrimido[1,2-a]benzimidazole derivative | Good to excellent | researchgate.net |
| Aldehyde, 2-Aminobenzimidazole, Malononitrile | Guanidine hydrochloride, microwave, solvent-free | Pyrimido[1,2-a]benzimidazole derivative | High | rsc.org |
| 1H-Benzimidazol-2-amine, p-Chlorobenzaldehyde, Malononitrile | One-pot condensation | 4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | Not specified | researchgate.netrdd.edu.iq |
Intramolecular Cyclization Pathways
The formation of the benzimidazole core through intramolecular cyclization represents a significant and efficient strategy in synthetic organic chemistry. These pathways often involve the formation of a key carbon-nitrogen bond to close the five-membered imidazole ring onto a benzene (B151609) ring. Various methodologies have been developed, utilizing different precursors and catalytic systems to achieve this transformation.
One prominent method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines. This approach leverages a transition-metal-free carbon-nitrogen cross-coupling reaction. In a notable study, the cyclization of N-(2-iodoaryl)benzamidine derivatives was successfully carried out in water with potassium carbonate as the base at 100 °C. semanticscholar.org This method is valued for its environmental friendliness and simplicity, avoiding the need for metal catalysts or organic solvents. semanticscholar.org
Another effective intramolecular pathway is the N-arylation of amidines. For instance, diversely substituted benzimidazoles can be prepared in good yields through the intramolecular N-arylation of amidines mediated by potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at 120°C. nih.gov This transition-metal-free method provides a direct route to the benzimidazole scaffold.
Furthermore, intramolecular cyclization can be initiated from precursors containing other reactive functional groups. A novel heterocyclic system, 1-imino-1,3-thiazolo[3,4-α]benzimidazoles, is synthesized through the intramolecular cyclization of 2-thiocyanatoalkylbenzimidazoles under mild conditions, showcasing the versatility of this synthetic approach. thieme.de
The cyclization of (2-aminophenyl)amino derivatives also serves as a pathway to fused heterocyclic systems. rsc.org For example, heating 6-(2-aminophenyl)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione with phenylisothiocyanate followed by treatment with methanesulfonyl chloride leads to intramolecular cyclization, forming a tricyclic system. rsc.org Similarly, intramolecular cyclization of 2-amino-5-aryl-pyrimidinediones can be achieved through heating with formic acid or formamide. rsc.org These examples, while leading to more complex fused systems, are rooted in the fundamental principle of intramolecular ring closure to form a new heterocyclic ring fused to a benzene ring.
Table 1: Examples of Intramolecular Cyclization Pathways for Benzimidazole Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-(2-iodoaryl)benzamidine | K₂CO₃, water, 100 °C, 30 h | 2-Substituted-1H-benzimidazole | Moderate to High | semanticscholar.org |
| N''-aryl-N'-tosylamidines | mCPBA, iodobenzene (B50100) (catalyst), room temp. | 1,2-Disubstituted benzimidazoles | Good | nih.gov |
| 2-Thiocyanatoalkylbenzimidazoles | Mild conditions | 1-Imino-1,3-thiazolo[3,4-α]benzimidazole | Good | thieme.de |
Synthesis of Specific Derivatized 1H-Benzimidazole Structures
The synthesis of specifically derivatized 1H-benzimidazoles, particularly those bearing a pyrimidinyl substituent at the N-1 position, is of significant interest due to the potential biological activities of these hybrid molecules. A variety of synthetic strategies have been developed to construct these complex structures, often involving the initial formation of the benzimidazole core followed by N-arylation, or the construction of a fused pyrimido[1,2-a]benzimidazole system.
A direct method for creating N-substituted benzimidazoles is through the reaction of a pre-formed benzimidazole with a halogenated pyrimidine. The N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared by reacting the corresponding 6-substituted 1H-benzimidazole with substituted halides in the presence of potassium carbonate. chemicalbook.com This reaction can be performed using conventional heating or microwave irradiation, with the latter often providing moderate to excellent yields in shorter reaction times. chemicalbook.com
A more complex example is the synthesis of 1H-Benzimidazole, 6-(2-chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-. This multi-step synthesis involves the creation of a Grignard reagent from a substituted benzimidazole precursor, which then undergoes an iron-catalyzed cross-coupling reaction with 2,4-dichloro-5-fluoropyrimidine (B19854) to attach the pyrimidine ring at the C-6 position of the benzimidazole. nih.gov
The synthesis of pyrimido[1,2-a]benzimidazoles, which are fused bicyclic structures, often starts from 2-aminobenzimidazole. For instance, reacting 2-aminobenzimidazoles with β-bromo-α,β-unsaturated aldehydes under microwave irradiation in the presence of a base affords pyrimido[1,2-a]benzimidazoles. nih.gov Another approach involves the reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones catalyzed by a Lewis acid. nih.gov Copper-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reactions are also employed to construct pyrido[1,2-a]pyrimidin-4-ones, a strategy that could be adapted for benzimidazole analogues. grafiati.com
Furthermore, amino-substituted (1H-benzo[d]imidazol-1-yl)pyrimidine hybrids have been synthesized efficiently starting from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine. brieflands.com The synthesis of 2-substituted benzimidazoles can also be achieved by reacting o-phenylenediamine with N-phthaloyl-L-amino acids in the presence of phosphorus oxychloride.
Table 2: Synthesis of Derivatized 1H-Benzimidazole Structures
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 6-Substituted 1H-benzimidazole, Substituted halide | K₂CO₃, Microwave irradiation | N-Substituted 6-(chloro/nitro)-1H-benzimidazole | 40-99% | chemicalbook.com |
| 2-Aminobenzimidazole, β-Bromo-α,β-unsaturated aldehyde | Et₃N, MgSO₄, DMF, Microwave irradiation | Pyrimido[1,2-a]benzimidazole | - | nih.gov |
| 2-Halopyridine, (Z)-3-Amino-3-arylacrylate ester | CuI (catalyst) | Pyrido[1,2-a]pyrimidin-4-one | Good to Excellent | grafiati.com |
| o-Phenylenediamine, N-Phthaloyl-L-amino acids | POCl₃, reflux | 2-Substituted benzimidazole | 84-96% | |
| 1-Bromo-6-(2-chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1H-benzimidazole, Isopropylmagnesium chloride | Fe(acac)₃, THF, 0-60°C | 6-(2-chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | 76% | nih.gov |
Spectroscopic and Crystallographic Characterization of 1 2 Pyrimidinyl 1h Benzimidazole Systems
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 1-(2-pyrimidinyl)-1H-benzimidazole derivatives, FT-IR spectra reveal characteristic absorption bands that confirm the presence of the benzimidazole (B57391) and pyrimidine (B1678525) rings.
For instance, in a series of synthesized 2-[(substituted-pyrimidin-4-yl) sulfinyl]-1H-benzimidazole compounds, the FT-IR spectra provided crucial evidence for their structural characterization. journaljamps.com Similarly, the characterization of novel 1,2-disubstituted benzimidazole derivatives involved the use of FT-IR to confirm the presence of key functional groups. researchgate.net In the analysis of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, FT-IR spectroscopy, in conjunction with theoretical calculations, was used to assign the fundamental vibrational modes of the molecule. mdpi.comresearchgate.net The C-H stretching vibrations in aromatic compounds typically appear in the region of 3080–3010 cm⁻¹. mdpi.com For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, these vibrations were observed in the FT-IR spectrum at 2919 and 2858 cm⁻¹. mdpi.com The characteristic C=O stretching vibration, which is highly polar and results in a strong absorption band, was identified at 1708 cm⁻¹ in the same compound. mdpi.com The broad O-H stretching vibration is typically observed between 3600 and 3400 cm⁻¹. mdpi.com
The FT-IR spectrum of a related benzimidazole derivative, 2-(2-chlorophenyl)-1H-benzo[d]imidazole, showed the C-H out-of-plane bending of the aromatic ring at 933 cm⁻¹ and the C-H in-plane bending at 1139 cm⁻¹. researchgate.net The C-N stretching vibration was observed in the range of 1200–1310 cm⁻¹, with a specific peak at 1303 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. For this compound derivatives, the ¹H NMR spectra exhibit distinct signals for the protons on the benzimidazole and pyrimidine rings.
In a study of new imidazobenzodiazepines derived from benzimidazole, ¹H NMR spectroscopy was a key characterization technique. arabjchem.org The chemical shifts of the benzimidazole protons in a series of 1H-benzimidazole-2-yl hydrazones were observed in the range of 6.9–7.3 ppm in DMSO solvent. nih.gov For a series of 1,2,4-triazole (B32235) benzimidazoles, aromatic protons were observed between 6.66 and 8.52 ppm. nih.govacs.org
The protons of the pyrimidine ring in related systems also show characteristic chemical shifts. A systematic study of pyrido[1,2-a]benzimidazole (B3050246) and its derivatives revealed that the H1 proton of the pyridine (B92270) ring, being adjacent to the electron-withdrawing nitrogen atom, resonates in the weakest field. researchgate.net Conversely, the H2 proton signal was typically found in the strongest field region of the spectrum. researchgate.net
The following table summarizes representative ¹H NMR data for a related benzimidazole derivative:
| Proton Assignment | Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.12 - 7.86 |
| Methylene (B1212753) Protons | 7.88 |
| Carboxylic Acid Proton | 8.25 |
| ¹H NMR data for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of carbons in the benzimidazole and pyrimidine rings.
In the investigation of new imidazobenzodiazepines, ¹³C NMR spectra provided signals for all expected carbon atoms, which is not always the case for substituted benzimidazoles due to tautomerism. arabjchem.org For a series of 1,2,4-triazole benzimidazoles, the aromatic carbons and carbonyl carbons resonated between 103.11 and 169.10 ppm, while aliphatic carbons were observed at 12.33–64.40 ppm. nih.gov A study on N-(1H-benzimidazol-2-yl)benzamides explored the influence of substituents on the ¹³C NMR chemical shifts. researchgate.net
The following table presents ¹³C NMR data for a substituted benzimidazole derivative:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C5',6'–H | 7.20–7.26 |
| C7'–H | 7.53–7.56 |
| C4'–H, NH₂ | 7.64–7.68 |
| C2,6–H | 8.06 |
| C3,5–H | 8.31 |
| ¹³C NMR data for 4-{[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]acetyl}benzenesulfonamide. tandfonline.comtandfonline.com |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight and elemental composition of a compound. measurlabs.com It provides unambiguous confirmation of the molecular formula.
HRMS has been instrumental in the characterization of various benzimidazole derivatives. For instance, it was used to confirm the structures of newly synthesized 1,2,4-triazole benzimidazoles and benzenesulfonamides with benzimidazole moieties. nih.govacs.orgtandfonline.comtandfonline.com The technique is also a standard method for the characterization of intermediates and final products in multi-step syntheses involving the benzimidazole scaffold. beilstein-journals.org
Single-Crystal X-ray Diffraction (XRD) Analysis
XRD analysis has been successfully applied to various benzimidazole derivatives. For example, the crystal structure of N-(1H-1,3-benzodiazol-2-yl)benzamide was determined, revealing a triclinic crystal system. researchgate.net Similarly, the crystal structure of a novel benzimidazolium gallate charge transfer complex was elucidated, showing a monoclinic crystal system. researchgate.net
Molecular Geometry and Bond Parameters
The data obtained from single-crystal XRD allows for a detailed analysis of the molecular geometry, including the planarity of the ring systems and the spatial relationship between the benzimidazole and pyrimidine moieties.
In the crystal structure of 2-(2-chlorophenyl)-1H-benzo[d]imidazole, the stability of the structure was primarily attributed to N-H---N interactions. researchgate.net For a tetracyclic pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazole derivative, the phenyl, imidazole (B134444), and pyrimidine rings were found to have an almost planar conformation. igminresearch.com
The following table provides an example of bond length and angle data obtained from XRD analysis of a related dioxolane-substituted benzimidazole system, calculated at the B3LYP/6-311++G(d,p) level of theory: longdom.org
| Parameter | Observed Value | Calculated Value |
| Bond Lengths (Å) | ||
| C2-O1 | 1.358 | 1.386 |
| C2-O3 | 1.358 | 1.413 |
| C4-O3 | 1.428 | 1.438 |
| C5-O1 | 1.428 | 1.435 |
| **Bond Angles (°) ** | ||
| O3-C2-O1 | 111.67 | 107.19 |
| C4-O3-C2 | 108.71 | 107.89 |
This detailed structural information is vital for understanding the structure-property relationships of these compounds.
Crystal Packing Architectures and Supramolecular Interactions
The crystal packing of benzimidazole-containing compounds is frequently governed by a combination of hydrogen bonding and π–π stacking interactions. researchgate.net These interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular frameworks. researchgate.net In systems analogous to this compound, the interplay between the electron-deficient pyrimidine ring and the more electron-rich benzimidazole system can lead to specific packing motifs.
For instance, in coordination complexes involving ligands with both benzimidazole and pyridine/quinoline moieties, the assembly can result in one-dimensional helical chains or more complex sheet-like structures. nih.gov These chains and sheets are often held together by weaker forces, such as C–H⋯π or anion–π interactions, which play a crucial role in the final three-dimensional architecture. researchgate.netnih.gov In the crystal structure of 1-(2,3,4,5,6-Penta-methyl-benz-yl)-2-(pyridin-2-yl)-1H-benzimidazole, a related compound, molecules are stacked along a crystallographic axis, primarily driven by weak C–H⋯π interactions. nih.gov Similarly, π–π stacking with centroid-centroid distances around 3.678 Å has been observed in related pyridinyl-benzimidazole salts. The presence of bulky substituents can, however, hinder efficient π–π stacking, leading to structures dominated by other forces. researchgate.net
Analysis of Hydrogen Bonding Networks (N–H⋯N, C–H⋯π, O–H⋯N)
Hydrogen bonds are primary directional forces in the crystal engineering of benzimidazole systems. The benzimidazole moiety itself contains both a hydrogen bond donor (the N–H group) and acceptor sites (the sp²-hybridized nitrogen atoms), making it an ideal building block for creating robust networks.
N–H⋯N Interactions: This is a classic and strong interaction in benzimidazole chemistry. In the crystal of 2-(pyren-1-yl)-1H-benzimidazole, molecules are linked by N–H⋯N hydrogen bonds, which assemble the molecules into columns. nih.gov These types of bonds are fundamental in forming chains and more complex ring motifs in various heterocyclic systems. researchgate.net
O–H⋯N Interactions: In derivatives containing hydroxyl groups, O–H⋯N hydrogen bonds are commonly observed. For example, in a phenol-substituted benzimidazole, an O–H⋯N hydrogen bond between the hydroxyl group of one molecule and a nitrogen acceptor on an adjacent benzimidazole moiety results in the formation of a chain structure. nih.gov These interactions are often strong and play a key role in defining the primary supramolecular synthons.
The table below summarizes typical hydrogen bond parameters found in related benzimidazole structures.
| Interaction Type | Donor-H···Acceptor | System Example | Reference |
| N–H⋯N | N–H···N | 2-(pyren-1-yl)-1H-benzimidazole | nih.gov |
| O–H⋯N | O–H···N | 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole | nih.gov |
| C–H⋯π | C–H···π(ring) | 2-(pyren-1-yl)-1H-benzimidazole | nih.gov |
| Intramolecular C–H⋯N | C–H···N | 1-(2,3,4,5,6-Penta-methyl-benz-yl)-2-(pyridin-2-yl)-1H-benzimidazole | nih.gov |
Assessment of Molecular Planarity and Torsion Angles
In many 2-substituted benzimidazole derivatives, significant twisting is observed. For example, in 2-(pyren-1-yl)-1H-benzimidazole, the dihedral angle between the pyrene (B120774) and benzimidazole ring systems is 42.08°. nih.gov In another case, 1-Methyl-2-pyridin-4-yl-1H-benzimidazole iodide, the dihedral angle between the benzimidazole and pyridinium (B92312) planes is 37.4°. Conversely, some structures can achieve near-planarity. The benzimidazole ring system itself is typically planar, as seen in 1-(2,3,4,5,6-Penta-methyl-benz-yl)-2-(pyridin-2-yl)-1H-benzimidazole, where the benzimidazole ring forms a dihedral angle of just 7.81° with the pyridine ring. nih.gov Theoretical calculations on related systems like 9-(2-pyrimidinyl)-carbazole confirm that the crystallographically observed torsion angles are generally close to the calculated minimum energy conformations. researchgate.net
The following table presents torsion angles from various substituted benzimidazole compounds, illustrating the typical range of molecular non-planarity.
| Compound | Fused Ring Systems | Dihedral Angle (°) | Reference |
| 2-(pyren-1-yl)-1H-benzimidazole | Pyrene & Benzimidazole | 42.08 | nih.gov |
| 1-Methyl-2-pyridin-4-yl-1H-benzimidazole | Pyridinium & Benzimidazole | 37.4 | |
| 1-(2,3,4,5,6-Penta-methyl-benz-yl)-2-(pyridin-2-yl)-1H-benzimidazole | Pyridine & Benzimidazole | 7.81 | nih.gov |
Advanced Gas-Phase Spectroscopic Techniques for Isolated Molecules and Complexes
To study the intrinsic properties of molecules like this compound, free from the influence of crystal packing or solvent effects, gas-phase spectroscopic techniques are employed. These methods often utilize supersonic jet expansions to cool molecules to very low rotational and vibrational temperatures, simplifying their electronic spectra.
Laser-Induced Fluorescence (LIF) Spectroscopy
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to probe the electronic structure of molecules. nih.gov The technique involves exciting a molecule from its ground electronic state to a specific vibronic level of an excited electronic state with a tunable laser. nih.gov The subsequent fluorescence emitted as the molecule relaxes back to the ground state is collected and analyzed. nih.gov
The resulting LIF excitation spectrum (where fluorescence intensity is plotted against laser excitation wavelength) provides a detailed map of the vibronic energy levels in the excited state. For complex systems, dispersed fluorescence (DF) spectra can also be measured, where the laser is fixed on a specific absorption band and the emitted light is passed through a monochromator to resolve the vibrational levels of the ground state. nih.gov In studies of related heterocyclic dimers, LIF has been used to identify and assign low-frequency vibrations corresponding to the hydrogen bond motions between the two units. nih.gov A challenge in LIF experiments can be poor signal-to-noise ratios, especially for molecules with weak fluorescence emission in the gas phase. arxiv.org
Resonant Two-Photon Ionization (R2PI) Spectroscopy
Resonant Two-Photon Ionization (R2PI) is another powerful technique for studying jet-cooled molecules, often coupled with time-of-flight mass spectrometry (TOF-MS) for mass-selective detection. In R2PI, the first photon from a tunable laser excites the molecule to a specific rovibronic level of an excited electronic state, just as in LIF. A second photon, typically from the same or another laser beam, then ionizes the excited molecule. The resulting ion is detected by a mass spectrometer.
By scanning the wavelength of the first laser and monitoring the ion signal, a spectrum is generated that reflects the absorption profile of the neutral molecule. This method is particularly useful for studying non-fluorescent or weakly fluorescent molecules. R2PI spectroscopy has been successfully applied to study tautomerism in benzimidazole monomers and the structure of their water clusters in a molecular beam. acs.org These studies, aided by ab initio calculations, allow for the assignment of vibronic bands and the determination of the most stable structures of intermolecular complexes. acs.org
Computational and Theoretical Investigations into 1 2 Pyrimidinyl 1h Benzimidazole Electronic Structure and Dynamics
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for examining the electronic properties and structures of benzimidazole (B57391) derivatives. tandfonline.comdntb.gov.uaresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 1-(2-Pyrimidinyl)-1H-benzimidazole.
Computational Methodologies and Basis Set Selection
A variety of computational methodologies and basis sets have been utilized to study benzimidazole derivatives, with the choice depending on the specific properties being investigated. researchgate.netacs.org The B3LYP functional is a popular choice for DFT calculations on these systems, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p). irjweb.comnih.govresearchgate.net The selection of an appropriate basis set is crucial for obtaining accurate results. stackexchange.comwikipedia.org For instance, split-valence basis sets, which use multiple functions to describe valence electrons, are commonly employed. wikipedia.org The addition of polarization (d,p) and diffuse functions (++) can further improve the accuracy of the calculations by accounting for the non-spherical nature of electron density and the presence of weakly bound electrons, respectively. wikipedia.orgrowansci.com The choice of basis set can significantly impact the calculated properties, with larger basis sets generally providing more accurate results at a higher computational cost. rowansci.com
Optimization of Molecular Geometries
A crucial first step in computational studies is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a true minimum on the potential energy surface). irjweb.com This is typically achieved by calculating the forces on each atom and adjusting their positions until these forces are minimized. researchgate.net For benzimidazole derivatives, DFT calculations have been successfully used to predict molecular geometries that are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov For example, in a study of a related benzimidazole derivative, the optimized bond lengths and angles calculated using the B3LYP/6-311++G(d,p) level of theory were found to be very close to the experimental values. irjweb.com The planarity of the pyrimidine (B1678525) ring attached to the benzimidazole core has also been confirmed through the calculation of dihedral angles. irjweb.com
Electronic Structure and Reactivity Descriptors
Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Computational methods provide several descriptors that offer insights into a molecule's reactivity and potential interaction sites.
Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. science.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.org The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). irjweb.comsemanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical stability and reactivity. schrodinger.commalayajournal.org A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small HOMO-LUMO gap suggests higher reactivity. semanticscholar.org For benzimidazole derivatives, the HOMO and LUMO are often distributed across the entire molecule, indicating that charge transfer can occur within the molecule. irjweb.comnih.gov The specific energies and the gap can be influenced by substituents on the benzimidazole or pyrimidine rings. semanticscholar.org
Table 1: Frontier Molecular Orbital (FMO) Parameters of a Benzimidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2613 |
| ELUMO | -0.8844 |
| Energy Gap (ΔE) | 5.3769 |
Data for a related N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine compound calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. irjweb.com
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. nih.govresearchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are attractive to electrophiles (electron-seeking species). nih.gov Blue regions, on the other hand, represent positive electrostatic potential, indicating areas of low electron density that are susceptible to nucleophilic attack (nucleus-seeking species). nih.gov Green areas represent neutral or near-zero potential. nih.gov
For benzimidazole-containing compounds, MESP maps often show negative potential localized around the nitrogen atoms of the imidazole (B134444) and pyrimidine rings, suggesting these are likely sites for protonation and interaction with electrophiles. nih.govrsc.org The distribution of the MESP can provide insights into intermolecular interactions, such as hydrogen bonding. rsc.org
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into a localized, Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the investigation of charge distribution, hybridization, and donor-acceptor interactions between orbitals. researchgate.netnih.gov NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which is a key factor in understanding intramolecular charge transfer and the stability of the molecule. researchgate.net
In studies of benzimidazole derivatives, NBO analysis has been used to confirm the nature of the coordination bonds between the nitrogen atoms and metal ions in complexes. researchgate.net It can also reveal the hybridization of atomic orbitals and the percentage of electron density localized on each atom in a bond, providing a more intuitive understanding of the chemical bonding compared to delocalized molecular orbitals. uni-muenchen.de The analysis of the Fock matrix in the NBO basis can quantify the strength of these interactions in terms of energy. researchgate.net
Conformational Landscape Exploration
The relative orientation of the pyrimidine and benzimidazole rings is defined by the dihedral angle (or torsion angle) around the C-N bond that links them. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface as a function of this dihedral angle. This analysis reveals the energy minima, corresponding to stable conformations, and the energy barriers that hinder free rotation between them.
For similar biaryl systems, such as N-(5-substituted-pyrimidin-2-yl)anilines, DFT calculations at levels like B3LYP/6-31+G(d,p) have been used to determine these rotational barriers. csic.es The calculations typically involve a relaxed scan of the potential energy surface, where the dihedral angle is systematically varied, and the rest of the molecular geometry is optimized at each step.
The energy profile for rotation around the pyrimidinyl-benzimidazole bond is expected to show distinct minima and maxima. The minima represent the most stable, low-energy conformations. These are often non-planar, with specific twist angles that minimize steric hindrance and optimize electronic interactions between the two ring systems. nih.gov The energy maxima correspond to transition states between these stable conformers. For instance, a fully planar conformation might be energetically unfavorable due to steric clashes between hydrogen atoms on the respective rings, thus representing a rotational barrier. The height of this energy barrier determines the rate of interconversion between different conformers at a given temperature. In related 1,2-disubstituted benzimidazoles, calculated bond lengths, bond angles, and dihedral angles have shown slight deviations from experimental X-ray diffraction data, highlighting the importance of high-level computational models. nih.gov
The conformational analysis can be complex, with the potential for numerous local energy minima. nih.gov Therefore, a thorough exploration is necessary to identify the global minimum energy structure, which represents the most populated conformation in the ground state.
Table 1: Representative Calculated Rotational Barriers for a Related Biaryl System (Note: This table is illustrative, based on data for structurally similar compounds like N-aryl anilines, as direct data for this compound is not available in the cited literature. The values demonstrate the typical magnitude of such barriers.)
| System | Rotational Bond | Method | Calculated Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| N-(pyrimidin-2-yl)aniline derivative | N-pyrimidyl | DFT (B3LYP) | ~10-15 | csic.es |
| Electrostatically Gated Rotor | Aryl-Aryl | DFT (B3LYP-D3) | ~18-21 | rsc.org |
The preferred conformation of this compound is a delicate balance of several intramolecular interactions. The non-planar or twisted arrangement found in many similar pyrimido[1,2-a]benzimidazole (B3050247) derivatives is a direct consequence of these forces and has a significant impact on the molecule's electronic properties. nih.gov
Key interactions influencing the conformation include:
Steric Hindrance: Repulsive forces between nearby atoms that are not bonded to each other. In this molecule, the hydrogen atoms on the pyrimidine ring and the benzimidazole ring can clash in a planar arrangement, forcing the molecule to adopt a twisted conformation.
Electrostatic Interactions: Attractive or repulsive forces between regions of positive and negative charge within the molecule. The nitrogen atoms in both rings are electronegative, leading to a specific charge distribution that can favor certain orientations. Methods like functional group interaction analysis have been used in other systems to quantify these stabilizing or destabilizing electrostatic interactions in different conformations. rsc.org
π-π Stacking: In the solid state, intermolecular π-π stacking interactions are common, but intramolecular interactions between the two aromatic rings can also influence the conformational preference in solution, although this is less common for two rings connected by a single bond. Hirshfeld surface analysis is a computational tool often used to visualize and quantify intermolecular contacts in crystal structures, which can provide insights into the types of interactions at play. researchgate.net
These interactions collectively determine the dihedral angle of the lowest energy conformer and the energy barriers to rotation.
The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium and electronic properties of a molecule. Computational models like the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) are standard methods used to simulate these solvent effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule's charge distribution. researchgate.net
For molecules like pyrimido[1,2-a]benzimidazole derivatives, studies have shown that the absorption spectra are solvent-dependent, exhibiting shifts in band maxima and intensity when moving between solvents of different polarity, such as dioxane and DMF. nih.gov Theoretical calculations using TD-DFT combined with PCM can reproduce these solvatochromic shifts with good accuracy. nih.gov
The solvent can affect the conformational landscape in two primary ways:
Stabilization of Dipole Moments: Different conformers can have different molecular dipole moments. Polar solvents will preferentially stabilize the conformer with the higher dipole moment, potentially shifting the equilibrium and even changing which conformer is the most stable compared to the gas phase.
Screening of Electrostatic Interactions: The solvent's dielectric medium can screen intramolecular electrostatic interactions, which can alter the rotational energy barrier. rsc.org
Calculations are typically performed using the SCRF method with the IEFPCM (Integral Equation Formalism PCM) variant, which is widely implemented in quantum chemistry software. researchgate.net
Photophysical and Photochemical Property Prediction
Computational chemistry is a powerful tool for predicting how a molecule will interact with light. For this compound, this involves calculating its electronic transitions and exploring potential excited-state processes.
The absorption of UV-visible light by a molecule corresponds to the promotion of an electron from an occupied molecular orbital to an unoccupied one. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating these electronic transitions. nih.govnih.gov
The process involves:
Optimizing the molecule's geometry in its electronic ground state using DFT.
Performing a TD-DFT calculation on the optimized geometry to obtain a list of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
For benzimidazole derivatives, various DFT functionals like B3LYP, CAM-B3LYP, and PBE0 have been used with basis sets such as 6-311+G(2d,p) to predict their electronic spectra. researchgate.netnih.gov The calculated transitions are often characterized by the molecular orbitals involved, such as π→π* transitions, which are common in aromatic systems. The resulting theoretical spectrum is often generated by broadening each calculated transition with a Gaussian function to better simulate the experimental band shapes. nih.gov
Table 2: Representative TD-DFT Calculated Electronic Transitions for Benzimidazole Derivatives (Note: This table is illustrative, based on typical results for benzimidazole-containing systems. The specific transitions and energies for this compound would require a dedicated calculation.)
| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution | Reference Methodology |
|---|---|---|---|---|---|
| S0 → S1 | ~4.2 | ~295 | ~0.3 | HOMO → LUMO (π→π) | nih.govnih.gov |
| S0 → S2 | ~4.5 | ~275 | ~0.2 | HOMO-1 → LUMO (π→π) | nih.govnih.gov |
| S0 → S3 | ~5.1 | ~243 | ~0.5 | HOMO → LUMO+1 (π→π*) | nih.govnih.gov |
A key photochemical process in many nitrogen-containing heterocyclic compounds is excited-state intramolecular proton transfer (ESIPT). nih.gov This typically occurs in molecules that have both a proton-donating group (like -OH) and a proton-accepting group in close proximity. While this compound lacks a labile proton for traditional ESIPT, the nitrogen atoms on both the pyrimidine and benzimidazole rings are potential proton acceptors.
In an acidic or protic solvent environment, it is conceivable that the molecule could be protonated in the excited state. The acidity of heterocyclic amines can change significantly upon electronic excitation. TD-DFT can be used to investigate this possibility by:
Calculating Excited-State Geometries: Optimization of the molecule in its first singlet excited state (S1) can reveal changes in bond lengths and angles that might indicate an increased basicity of a particular nitrogen atom. acs.org
Constructing Potential Energy Surfaces: For a potential intermolecular proton transfer from a solvent molecule, the potential energy curve can be calculated as a function of the proton's position between the donor (e.g., solvent) and the acceptor (a nitrogen atom on the solute). rsc.org
Calculating Transition States: If a barrier to proton transfer exists, its structure and energy can be calculated. In many ESIPT systems, the transfer is found to be a barrierless process in the excited state. rsc.orgdiva-portal.org
Studies on related systems like 2-(2'-hydroxyphenyl)benzimidazole derivatives have extensively used these methods to map out the ESIPT pathway from the initial enol* form to the keto* tautomer, which is responsible for the characteristic large Stokes shift fluorescence. nih.govnih.gov While the mechanism would be intermolecular for this compound, the computational principles for its investigation remain the same. The exploration of such excited-state dynamics is crucial for understanding the molecule's fluorescence properties and its stability under UV irradiation. nih.govrsc.org
Analysis of Non-Covalent Interactions
Non-covalent interactions are fundamental forces that dictate molecular recognition, crystal packing, and the stability of supramolecular structures. For this compound, a molecule rich in aromatic and heteroatomic sites, these interactions are particularly diverse and crucial for its chemical behavior. Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to analyze and quantify these forces, especially in the context of its metal complexes. rsc.orgresearchgate.net
A comprehensive study involving metal complexes of 2-(N-benzimidazolyl)-pyrimidine (L) with nitrate (B79036) co-ligands has shed light on the prominent role of several non-covalent interactions in shaping their three-dimensional architectures. rsc.orgresearchgate.net
A π-hole is a region of positive electrostatic potential located perpendicular to a planar portion of a molecule, often an aromatic or heterocyclic ring. These positive regions can engage in attractive interactions with electron-rich species (nucleophiles).
Anion-π interactions are non-covalent forces between an anion and an electron-deficient π-system. These interactions are increasingly recognized for their importance in anion recognition, transport, and catalysis.
The aforementioned study of metal complexes of 2-(N-benzimidazolyl)-pyrimidine provides direct evidence for the role of anion-π interactions. rsc.orgresearchgate.net In the crystal structures of [CuL₂(NO₃)₂] (a trans-isomer) and an oxidized derivative, CuL'₂(H₂O)₂₂, nitrate anions are positioned directly over the electron-deficient pyrimidine and benzimidazole rings, respectively. researchgate.net
DFT calculations were performed to quantify the strength of these interactions. For the trans-[CuL₂(NO₃)₂] complex, the interaction energy between the nitrate anion and the pyrimidine ring was calculated, demonstrating a significant stabilizing contribution. The key geometric parameters and calculated energies underscore the importance of this interaction in the solid-state architecture. researchgate.net
Table 1: Selected Interatomic Distances and Calculated Interaction Energies for Anion-π and π-Hole Interactions
| Interacting Fragments | Key Distance (Å) | Calculated Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| NO₃⁻ ··· Pyrimidine Ring (π-hole) | O···Cg = 3.078 | -12.4 | researchgate.net |
| NO₃⁻ ··· Benzimidazolone Ring | O···Cg = 3.100 | Not specified | researchgate.net |
Cg refers to the centroid of the respective ring.
These findings highlight that the pyrimidine moiety, in particular, acts as an effective scaffold for establishing anion-π and π-hole interactions, which are critical for the final 3D arrangement of the molecules in the crystal lattice. rsc.orgresearchgate.net
Beyond the prominent anion-π forces, other weaker interactions like C-H···π and π-stacking play a vital role in the supramolecular chemistry of this compound and its derivatives.
In the crystal structures of cis-isomers of [ML₂(NO₃)₂] (where M = Cu, Co, Ni), the dominant intermolecular force is an antiparallel π-stacking interaction between the ligands of adjacent complexes. researchgate.net This arrangement is electrostatically favorable and crucial for the formation of the 3D structure. The benzimidazole moiety of one ligand stacks against the pyrimidine moiety of another. DFT calculations confirm that these stacking interactions are energetically significant. researchgate.net
Additionally, C-H···O hydrogen bonds between the aromatic C-H donors of the benzimidazole and pyrimidine rings and the oxygen atoms of the nitrate ligands are ubiquitously present. researchgate.net These interactions, though individually weak, collectively contribute to the stability and intricate packing of the crystal structures. researchgate.net Studies on other benzimidazole derivatives have also highlighted the directional influence of C-H···π interactions in building supramolecular assemblies. nih.gov
Table 2: Calculated π-Stacking Interaction Energies in Isostructural Complexes
| Complex | Interaction Type | Centroid-Centroid Distance (Å) | Calculated Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| cis-[CuL₂(NO₃)₂] | Antiparallel π-stacking | 3.48 | -13.5 | researchgate.net |
| cis-[CoL₂(NO₃)₂] | Antiparallel π-stacking | 3.50 | -13.3 | researchgate.net |
| cis-[NiL₂(NO₃)₂] | Antiparallel π-stacking | 3.50 | -13.2 | researchgate.net |
Energies calculated for the dimer of ligands extracted from the crystal structure.
Molecular Modeling and Simulation Approaches
Molecular modeling techniques, including docking and molecular dynamics, are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules. While specific studies focusing solely on this compound are not extensively documented, the methodologies are well-established and have been widely applied to structurally similar benzimidazole-pyrimidine hybrids. mdpi.combohrium.com
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a benzimidazole derivative, might interact with a protein target at the atomic level.
For benzimidazole-based compounds, docking studies are routinely performed to elucidate their binding modes within the active sites of various enzymes, such as kinases, reverse transcriptase, or dihydrofolate reductase. mdpi.com The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol, with more negative scores indicating stronger predicted affinity.
Docking analyses of pyrimidine-clubbed benzimidazole derivatives have revealed key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Lys, Asp, Glu) and hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp), which are crucial for stabilizing the ligand-protein complex. mdpi.comukm.my These studies help in rationalizing structure-activity relationships and guide the design of more potent inhibitors.
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and complexes over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the stability of a ligand in a protein's binding pocket, the flexibility of the protein, and the persistence of key intermolecular interactions.
In the context of benzimidazole derivatives, MD simulations are often performed following molecular docking to validate the predicted binding pose and assess the stability of the protein-ligand complex. bohrium.comnih.govacs.org A typical simulation runs for hundreds of nanoseconds. The analysis of the MD trajectory can provide valuable information, including:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time. A stable RMSD for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. bohrium.comacs.org
Root Mean Square Fluctuation (RMSF): This is calculated for individual residues to identify flexible or rigid regions of the protein. Significant fluctuations in the binding site residues might indicate instability, whereas stable RMSF values suggest a consistent interaction pattern. bohrium.com
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, confirming which interactions are most persistent and therefore most important for binding. nih.gov
For fused benzimidazo[1,2-a]pyrimidine systems and other related derivatives, MD simulations have confirmed the stability of docking poses and have been instrumental in understanding the dynamic nature of the interactions that govern molecular recognition. bohrium.comnih.gov
Future Research Directions and Emerging Avenues in 1 2 Pyrimidinyl 1h Benzimidazole Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with various carbonyl compounds or carboxylic acids. arabjchem.orgijrar.org While effective, these methods can sometimes suffer from harsh reaction conditions, long reaction times, and the use of hazardous reagents. ijrar.org Consequently, a significant area of future research lies in the development of novel, efficient, and environmentally benign synthetic routes to 1-(2-Pyrimidinyl)-1H-benzimidazole and its analogs.
Recent advancements have focused on green chemistry principles, such as the use of water-based reactions, solvent-free conditions, and reusable catalysts. impactfactor.orgijrar.org For instance, microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields of benzimidazole derivatives. impactfactor.orgmdpi.com Another promising approach is the use of solid-phase synthesis, which facilitates streamlined purification and is well-suited for creating libraries of compounds for high-throughput screening. impactfactor.org
Future synthetic strategies could explore:
Catalytic Methods: The development of novel catalysts, including organocatalysts like L-proline and nanoparticle-based catalysts, can offer milder reaction conditions and improved selectivity. arabjchem.orgijrar.org
Multi-component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer a highly efficient and atom-economical approach to synthesizing diverse benzimidazole libraries. nih.gov
Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters, leading to improved yields, safety, and scalability of the synthesis.
A summary of various synthetic approaches for benzimidazole derivatives is presented below:
| Method | Reaction Components | Catalyst/Conditions | Advantages |
| Microwave-assisted Synthesis | o-phenylenediamines, aldehydes | Microwave irradiation | Rapid heating, shorter reaction times, higher yields impactfactor.orgmdpi.com |
| Solid-phase Synthesis | Anchored starting materials | Solid support | Streamlined purification, suitable for combinatorial chemistry impactfactor.org |
| Green Chemistry Methods | Various | Water-based or solvent-free reactions, biocatalysis | Environmentally friendly, sustainable impactfactor.org |
| Condensation with Ketones | o-phenylenediamine (B120857), ketones | General condensation conditions | Access to 2-disubstituted benzimidazolines arabjchem.org |
| Rearrangement of Quinoxalinones | Quinoxalin-2(1H)-ones | Acid-catalyzed | Provides an alternative route to benzimidazoles rsc.org |
Exploration of Advanced Spectroscopic Characterization Techniques
Thorough characterization is crucial for confirming the structure and purity of synthesized compounds. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely employed, future research will benefit from the application of more advanced spectroscopic methods. impactfactor.orgresearchgate.netnih.govnih.gov
High-resolution mass spectrometry (HRMS) provides precise mass measurements, aiding in the unambiguous determination of elemental compositions. acs.org X-ray crystallography offers definitive proof of the three-dimensional structure of crystalline compounds, providing invaluable insights into their conformation and intermolecular interactions. researchgate.net
Furthermore, studying the excited-state dynamics of this compound and its derivatives using techniques like laser-induced fluorescence (LIF) and resonance-enhanced two-photon ionization (R2PI) spectroscopy can reveal important information about their photophysical properties. chemrxiv.org This understanding is particularly relevant for applications in materials science and photochemistry. Computational analyses can complement these experimental studies by predicting stable structures and electronic transitions. chemrxiv.org
High-Throughput Computational Design and Screening of Analogues
The convergence of computational chemistry and drug discovery has revolutionized the process of identifying and optimizing lead compounds. impactfactor.org High-throughput screening (HTS) allows for the rapid testing of large compound libraries against biological targets. impactfactor.orgnih.govresearchgate.net In the context of this compound, computational methods can be employed to design and screen virtual libraries of analogues with desired properties.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein, providing insights into potential biological activity. tandfonline.comrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new analogues.
In Silico ADME/Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. tandfonline.com
The integration of these computational methods with experimental HTS can significantly accelerate the discovery of novel this compound derivatives with enhanced potency and selectivity for specific biological targets. impactfactor.orgnewtbdrugs.org
Investigation of Novel Reactivity and Transformation Pathways
Understanding the inherent reactivity of the this compound scaffold is essential for developing new synthetic transformations and exploring its potential as a building block in organic synthesis. The benzimidazole ring system can undergo various chemical modifications, including N-alkylation, C-H functionalization, and ring-opening reactions. swan.ac.ukupce.cz
Future research in this area could focus on:
Exploring the reactivity of the pyrimidine (B1678525) ring: The pyrimidine moiety offers additional sites for functionalization, which could lead to the development of novel derivatives with unique properties.
Catalytic C-H activation: Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for modifying organic molecules. Applying these methods to this compound could provide access to a wide range of new analogues.
Metabolic pathway analysis: Investigating the metabolic transformation of this compound in biological systems can provide insights into its potential metabolites and their biological activities. upce.cz Biotransformation studies, which examine how organisms metabolize xenobiotics, can reveal novel transformation pathways. upce.czru.nl
By systematically exploring the reactivity of this heterocyclic system, chemists can unlock new synthetic possibilities and expand the chemical space accessible from this versatile scaffold.
Q & A
Q. Why do synthetic yields vary across studies using similar protocols?
- Methodological Answer :
- Parameter sensitivity : Small deviations in temperature (±5°C) or stoichiometry (±5 mol%) can alter intermediates (e.g., Schiff bases) and reduce yield .
- Impurity profiling : Use LC-MS to identify side products (e.g., dimerization) and adjust reaction time or purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
